Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an oxazole ring, a chlorobenzoyl group, and an ethyl ester, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid, followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce benzyl-substituted compounds.
Scientific Research Applications
Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring and chlorobenzoyl group can bind to enzyme active sites or receptor proteins, inhibiting their function. This interaction can disrupt cellular pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Ethyl 4-(3-chlorobenzamido)benzoate: An intermediate in the synthesis of heterocyclic compounds.
Ethyl (3-chlorobenzoyl)acetate: Used in oxidative cross-coupling reactions and as a precursor for various derivatives.
Uniqueness: Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate stands out due to its unique combination of an oxazole ring and a chlorobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMPJVLBWQKHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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